Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 4-methylphenyl isocyanate with ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring or the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development. Its unique structure allows for the design of derivatives with improved efficacy and reduced side effects.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate can be compared with other thiadiazole derivatives, such as:
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: This compound shares a similar thiadiazole core but lacks the ethyl ester group, which may affect its solubility and reactivity.
5-(4-Methylphenyl)-1,3,4-thiadiazole-2-thiol: This derivative contains a thiol group instead of an ester, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-3-19-13(18)12-16-15-11(20-12)10(17)14-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKXLSKFKJYZKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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